Chitotriose Undecaacetate
CAS No.: 53942-45-3
Cat. No.: VC0022128
Molecular Formula: C₄₀H₅₇N₃O₂₄
Molecular Weight: 963.89
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53942-45-3 |
---|---|
Molecular Formula | C₄₀H₅₇N₃O₂₄ |
Molecular Weight | 963.89 |
IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1 |
SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structure
Chitotriose Undecaacetate has a well-defined chemical structure with specific physicochemical characteristics that distinguish it from related compounds. The fundamental properties of this compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 53942-45-3 |
Molecular Formula | C40H57N3O24 |
Molecular Weight | 963.89 g/mol |
Purity (commercial) | >95% |
Structure Type | Acetylated trisaccharide |
The chemical structure consists of a backbone of three N-acetylglucosamine units connected by β-(1→4) glycosidic bonds, with eleven acetyl groups strategically positioned on the molecule . The IUPAC name for this compound is [(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate.
The compound is also known by alternative names including O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-1,3,6-triacetate-α-D-glucopyranose and Tri-N-acetyl Chitotriose Octaacetate .
Synthesis and Properties
Chemical Synthesis
The synthesis of Chitotriose Undecaacetate typically involves the acetylation of chitotriose. This process enhances the solubility and stability of the compound, making it more suitable for various applications. The acetylation fundamentally alters the compound's physicochemical properties by replacing hydroxyl groups with acetyl groups.
The synthesis pathway generally follows these stages:
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Obtaining chitotriose through enzymatic hydrolysis or chemical degradation of chitin
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Purification of chitotriose
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Acetylation reaction, typically using acetic anhydride in the presence of a catalyst
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Purification of the final Chitotriose Undecaacetate product
This synthetic process must be carefully controlled to ensure complete acetylation and to prevent unwanted side reactions that could compromise the purity and functionality of the final product.
Physicochemical Properties
The extensive acetylation in Chitotriose Undecaacetate significantly influences its physicochemical behavior. The eleven acetate groups transform the solubility profile of the molecule, enhancing its solubility in organic solvents while reducing water solubility. This altered solubility profile makes it particularly valuable for certain applications in biochemistry and materials science where interaction with hydrophobic environments is desirable.
Additionally, the acetyl groups provide protection against enzymatic degradation, increasing the compound's stability under various physiological and experimental conditions. This enhanced stability makes Chitotriose Undecaacetate potentially more suitable for applications requiring prolonged activity or shelf-life compared to non-acetylated oligosaccharides.
Biological Activities and Applications
Pharmacokinetics and Bioavailability
While specific research on Chitotriose Undecaacetate's pharmacokinetics is limited, studies on chitotriose provide valuable insights. Research indicates that chitotriose is rapidly absorbed after intragastric administration, reaching peak serum concentrations after approximately 0.45 hours . The compound shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours .
Ultra-performance liquid chromatography–mass spectrometry (UPLC–MS) methods have been developed for determining chitobiose and chitotriose in rat serum and tissues. These methods demonstrate high sensitivity with a lower limit of quantification of 0.02 μg/mL for chitotriose . Such analytical techniques are crucial for future pharmacokinetic studies of Chitotriose Undecaacetate and related compounds.
Comparative Analysis with Related Compounds
Chitotriose Undecaacetate shares structural similarities with several other compounds derived from chitin or chitosan. Understanding these relationships provides insights into the potential properties and applications of Chitotriose Undecaacetate.
The following table compares Chitotriose Undecaacetate with related compounds:
Compound | Structure | Unique Features | Applications |
---|---|---|---|
Chitin | Polysaccharide | Natural polymer; forms exoskeletons | Wound healing, water treatment |
Chitosan | Deacetylated chitin | Soluble in acidic solutions | Drug delivery, wound healing |
Chitobiose | Disaccharide | Two N-acetylglucosamine units | Research tool in glycobiology |
Chitotriose | Trisaccharide | Three N-acetylglucosamine units | Research tool, potential therapeutics |
Chitotriose Undecaacetate | Acetylated chitotriose | Enhanced organic solubility; increased stability | Drug delivery, biochemical research |
Chitin, the parent compound, is a weak base and has been tested to have material and biological properties beneficial for wound repair . Both chitin and its derivative chitosan significantly influence different stages of wound healing in experimental animal models. Chitosan polymers interact with and modulate the migration behavior of neutrophils and macrophages, modifying subsequent repair processes such as fibroplastica and reepithelialization .
Current Research and Future Directions
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Structure-Activity Relationships: Further studies are needed to elucidate how the pattern and degree of acetylation affect the compound's biological activities and physicochemical properties.
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Analytical Method Development: Recent advances in analytical techniques, such as the validated UPLC-MS method for determining chitotriose in biological samples, provide valuable tools for future research on Chitotriose Undecaacetate .
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Drug Delivery Applications: The unique solubility profile of Chitotriose Undecaacetate makes it a promising candidate for drug delivery systems, particularly for hydrophobic drugs.
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Biological Activity Screening: Comprehensive screening of Chitotriose Undecaacetate for various biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects, would significantly expand our understanding of its potential applications.
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Synthetic Methodology Improvements: Development of more efficient and selective methods for the synthesis of Chitotriose Undecaacetate could make it more accessible for research and commercial applications.
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